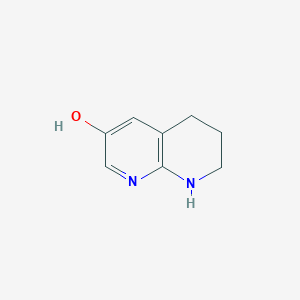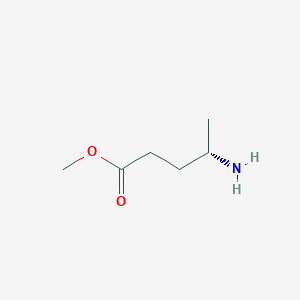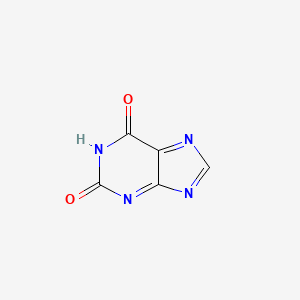
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of a hydroxyl group at the third position adds to its unique chemical properties. Naphthyridines, including this compound, are known for their diverse biological activities and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol can be achieved through various methods. One common approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This method utilizes metal catalysts to facilitate the reaction . Another approach is the ring expansion reaction of 3-substituted pyrrolo[2,3-b]pyridin-2(3H)-one .
Industrial Production Methods: Industrial production of this compound often relies on multicomponent reactions. These reactions can efficiently generate complex molecular architectures with wide applications in medicinal chemistry and chemical biology. For instance, the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of specific catalysts can yield the desired compound in moderate to high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridine: Known for its anticancer and anti-human immunodeficiency virus activities.
1,5-Naphthyridine: Exhibits a variety of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is unique due to its specific structural features, such as the hydroxyl group at the third position and the fused-ring system. These features contribute to its diverse biological activities and make it a valuable compound in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-4-6-2-1-3-9-8(6)10-5-7/h4-5,11H,1-3H2,(H,9,10) |
InChI-Schlüssel |
UXKQKKRFVMQLKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NC1)N=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)

![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)

![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)
